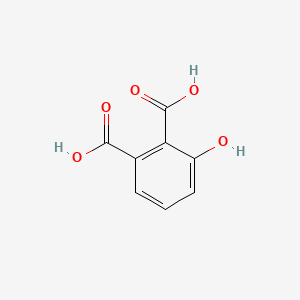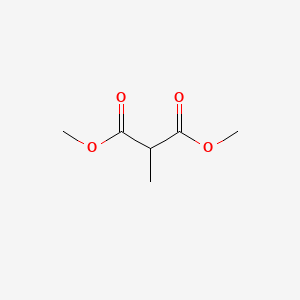
二异丁基苝-3,9-二羧酸酯
描述
Diisobutyl perylene-3,9-dicarboxylate is an organic compound with the molecular formula C30H28O4 and a molecular weight of 452.55 g/mol . It is also known by other names such as perylenedicarboxylic acid diisobutyl ester and solvent green 5 . This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.
科学研究应用
Diisobutyl perylene-3,9-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of photophysical properties.
Biology: Employed in bioimaging and as a fluorescent marker.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of light-emitting devices and as a component in various industrial processes
作用机制
Target of Action
Diisobutyl perylene-3,9-dicarboxylate is a polymer that has shown potential as an optical sensor for detecting hydroxyl groups . The primary target of this compound is the hydroxyl group, which plays a significant role in various biochemical reactions.
Mode of Action
The interaction of Diisobutyl perylene-3,9-dicarboxylate with its target, the hydroxyl group, results in light emission . This light emission is used to detect the presence of hydroxyl groups, making Diisobutyl perylene-3,9-dicarboxylate a valuable tool in biochemical research.
Pharmacokinetics
It is known that the compound is a colorless liquid with a boiling point of 246 °c and a density of 104g/mL . It is soluble in organic solvents such as chloroform, acetone, or ethyl acetate , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of Diisobutyl perylene-3,9-dicarboxylate’s action primarily involve the detection of hydroxyl groups. By emitting light when it interacts with these groups, Diisobutyl perylene-3,9-dicarboxylate allows for the visualization and study of biochemical processes involving hydroxyl groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diisobutyl perylene-3,9-dicarboxylate. For instance, the compound’s solubility in various organic solvents suggests that the solvent environment could impact its function
生化分析
Biochemical Properties
Diisobutyl perylene-3,9-dicarboxylate plays a significant role in biochemical reactions, particularly in the context of optical sensing. It interacts with hydroxyl groups, which can be detected through changes in its optical properties . The compound forms a polymer film that can be used to study the effects of hydroxyl groups on optical properties and thermal expansion . Additionally, diisobutyl perylene-3,9-dicarboxylate is soluble in organic solvents such as chloroform, acetone, and ethyl acetate, which facilitates its use in various biochemical assays .
Cellular Effects
Diisobutyl perylene-3,9-dicarboxylate has been shown to influence cellular processes through its interaction with hydroxyl groups. The polymer film of diisobutyl perylene-3,9-dicarboxylate can be used in animal experiments to study the effects of hydroxyl groups on optical properties and thermal expansion
Molecular Mechanism
The molecular mechanism of diisobutyl perylene-3,9-dicarboxylate involves its interaction with hydroxyl groups, leading to changes in optical properties and thermal expansion . The compound’s ester structure allows it to form stable interactions with hydroxyl groups, which can be detected through changes in light emission. This mechanism is particularly useful in optical sensing applications, where diisobutyl perylene-3,9-dicarboxylate can serve as a sensor for detecting hydroxyl groups .
Temporal Effects in Laboratory Settings
In laboratory settings, diisobutyl perylene-3,9-dicarboxylate has shown stability over time when stored under appropriate conditions. It is typically sealed in dry conditions at room temperature to maintain its stability . The compound’s long-term effects on cellular function are still being studied, but its stability and consistent performance in optical sensing applications make it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of diisobutyl perylene-3,9-dicarboxylate in animal models vary with different dosages. At lower dosages, the compound has been shown to effectively interact with hydroxyl groups without causing adverse effects
Metabolic Pathways
Diisobutyl perylene-3,9-dicarboxylate is involved in metabolic pathways related to its interaction with hydroxyl groups. The compound’s ester structure allows it to participate in reactions with enzymes and cofactors that facilitate the detection of hydroxyl groups
Transport and Distribution
Within cells and tissues, diisobutyl perylene-3,9-dicarboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific areas where it can effectively interact with hydroxyl groups. The compound’s solubility in organic solvents also aids in its distribution within biological systems .
Subcellular Localization
Diisobutyl perylene-3,9-dicarboxylate is localized to specific subcellular compartments where it can interact with hydroxyl groups . The compound’s structure and post-translational modifications may direct it to particular organelles, although specific targeting signals are still being studied. This localization is crucial for its function as an optical sensor in biochemical assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisobutyl perylene-3,9-dicarboxylate typically involves the esterification of perylene-3,9-dicarboxylic acid with isobutyl alcohol. One common method involves the saponification of diisobutyl 3,9-perylene dicarboxylate with potassium hydroxide to obtain potassium dicarboxylate, followed by esterification with isobutyl alcohol .
Industrial Production Methods
Industrial production of diisobutyl perylene-3,9-dicarboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing controlled reaction conditions such as temperature, pressure, and the presence of catalysts to ensure efficient production .
化学反应分析
Types of Reactions
Diisobutyl perylene-3,9-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide for saponification, isobutyl alcohol for esterification, and various oxidizing and reducing agents depending on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, saponification with potassium hydroxide yields potassium dicarboxylate, while esterification with isobutyl alcohol produces diisobutyl perylene-3,9-dicarboxylate .
相似化合物的比较
Diisobutyl perylene-3,9-dicarboxylate can be compared with other similar compounds such as:
Perylenediimide derivatives: Known for their photophysical properties and used in similar applications.
Naphthalene diimides: Another class of compounds with comparable properties and uses.
Anthracene derivatives: Also used in photophysical studies and light-emitting devices
These compounds share similar properties but differ in their specific structures and applications, highlighting the uniqueness of diisobutyl perylene-3,9-dicarboxylate in certain contexts.
属性
IUPAC Name |
bis(2-methylpropyl) perylene-3,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJGHNUXCVDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062621 | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2744-50-5 | |
| Record name | Fluorescent Yellow 8G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2744-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisobutyl 3,9-perylenedicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Diisobutyl Perylene-3,9-dicarboxylate in the study mentioned in the abstract?
A1: Diisobutyl Perylene-3,9-dicarboxylate (3) acts as a guest molecule alongside other aggregation-caused quenching dyes within a host macrocycle, cyclo (D4d-CDMB-8) []. This host-guest complex forms various solid-state systems (co-crystals and amorphous materials) that exhibit interesting fluorescence properties. The study focuses on how transformations between these states, induced by grinding or solvent exposure, impact fluorescence. While the abstract doesn't delve into the specific behavior of Diisobutyl Perylene-3,9-dicarboxylate, it highlights its role as a building block for these dynamic fluorescent materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


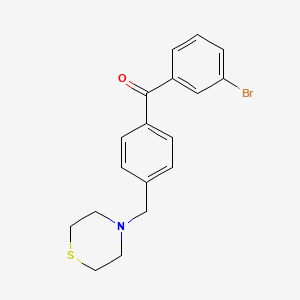

![4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346541.png)
![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)
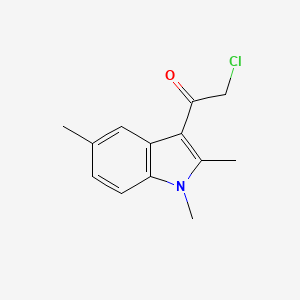
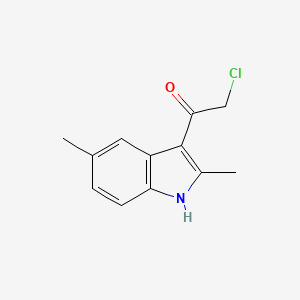


![7H-Benzo[c]carbazole](/img/structure/B1346553.png)


